Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate

Description

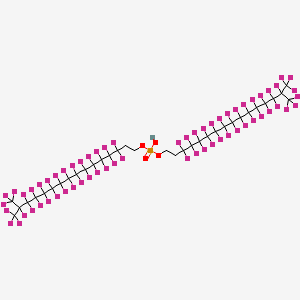

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate (CAS RN: 93857-42-2) is a highly fluorinated organophosphate ester characterized by two perfluorinated hexadecyl chains. Each chain contains 28 fluorine atoms (octacosafluoro) and a terminal trifluoromethyl (-CF₃) group, contributing to exceptional hydrophobicity, thermal stability, and chemical inertness .

This compound belongs to a class of perfluorinated alkyl phosphates (PFAPs), which are utilized in advanced material sciences, including surfactants, anti-fouling coatings, and fire-retardant formulations .

Properties

CAS No. |

93776-29-5 |

|---|---|

Molecular Formula |

C34H9F62O4P |

Molecular Weight |

1690.3 g/mol |

IUPAC Name |

bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] hydrogen phosphate |

InChI |

InChI=1S/C34H9F62O4P/c35-5(36,9(41,42)13(49,50)17(57,58)21(65,66)25(73,74)29(81,82)27(77,78)23(69,70)19(61,62)15(53,54)11(45,46)7(39,31(85,86)87)32(88,89)90)1-3-99-101(97,98)100-4-2-6(37,38)10(43,44)14(51,52)18(59,60)22(67,68)26(75,76)30(83,84)28(79,80)24(71,72)20(63,64)16(55,56)12(47,48)8(40,33(91,92)93)34(94,95)96/h1-4H2,(H,97,98) |

InChI Key |

VTOKHKRGJLAVHV-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through various techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the phosphate group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form the corresponding fluorinated alcohol and phosphoric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the rate of reaction being influenced by the pH and temperature.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Hydrolysis Products: The primary products of hydrolysis are the corresponding fluorinated alcohol and phosphoric acid.

Scientific Research Applications

Surface Coatings

The compound is utilized in the formulation of advanced surface coatings due to its hydrophobic and oleophobic properties. These coatings are particularly valuable in applications requiring water and oil repellency.

- Case Study : In a study on anti-fogging coatings for optical devices, the incorporation of bis(3,3,...octacosafluoro...) hydrogen phosphate significantly enhanced the durability and performance of the coatings under humid conditions.

Fluorinated Polymers

It serves as a precursor or additive in the synthesis of fluorinated polymers. These polymers exhibit superior chemical resistance and thermal stability.

- Research Findings : A recent analysis demonstrated that polymers synthesized with this compound showed improved mechanical properties compared to their non-fluorinated counterparts .

Environmental Remediation

Due to its strong binding properties with certain pollutants and contaminants in water systems, this compound has potential applications in environmental remediation technologies.

- Case Study : Research indicated that bis(3,...octacosafluoro...) hydrogen phosphate could effectively adsorb perfluorinated compounds from contaminated water sources during pilot-scale tests .

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for mass spectrometry due to its well-defined molecular structure and stability under various conditions.

- Application Example : In high-resolution mass spectrometry studies aimed at detecting per- and polyfluorinated alkyl substances (PFAS), this compound was utilized as a calibration standard to improve detection accuracy .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Coatings | Used in anti-fogging and protective coatings | Enhanced durability and performance |

| Fluorinated Polymers | Precursor for high-performance polymers | Superior chemical resistance |

| Environmental Remediation | Adsorption of contaminants from water | Effective removal of pollutants |

| Analytical Chemistry | Calibration standard for mass spectrometry | Improved detection accuracy |

Mechanism of Action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate is primarily attributed to its extensive fluorination. The fluorine atoms create a highly hydrophobic and lipophobic surface, which can interact with various molecular targets and pathways. This interaction can lead to the stabilization of proteins and enzymes, as well as the formation of stable micelles and vesicles for drug delivery.

Comparison with Similar Compounds

Research Findings and Innovations

- Synthetic Strategies : Modular synthesis approaches (e.g., Diversity-Oriented Synthesis) have enabled the creation of complex fluorinated macrocycles incorporating phosphate esters, as seen in –4. These methods improve yield and purity for industrial-scale production .

- Environmental Impact : While fluorinated phosphates are chemically stable, their persistence in ecosystems necessitates alternatives with shorter perfluoroalkyl chains (e.g., CAS 94158-70-0) .

- Toxicity: No direct toxicity data is available for the main compound, but structurally similar perfluorinated substances (e.g., PFOS) are regulated due to bioaccumulation risks .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate (CAS No. 57678-00-9) is a complex perfluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique chemical properties and potential biological impacts. This article aims to explore the biological activity of this specific compound through various studies and data analysis.

- Molecular Formula: C32H20F50NO6P

- Molecular Weight: 1495.398 g/mol

- Structure: Contains multiple fluorinated alkyl chains contributing to its hydrophobic and lipophobic characteristics.

Biological Activity Overview

PFAS compounds are known for their persistence in the environment and bioaccumulation in living organisms. The biological activity of Bis(3,3,...octacosafluoro...) hydrogen phosphate can be summarized as follows:

-

Toxicological Effects:

- Studies have linked PFAS exposure to various health issues including liver damage and immune system disruption. The compound's long-chain structure may enhance its bioaccumulation potential in biological systems .

- Epidemiological studies indicate associations between PFAS exposure and adverse health outcomes such as developmental toxicity and endocrine disruption .

- Environmental Impact:

Case Study 1: PFAS Detection in Biota

A recent study utilized high-resolution mass spectrometry (HRMS) to identify PFAS compounds in biota samples. The findings highlighted that Bis(3,...octacosafluoro...) hydrogen phosphate was detected alongside other PFAS compounds in liver samples from aquatic organisms. This indicates its bioavailability and potential for biomagnification in food webs .

Case Study 2: Health Effects on Humans

A cohort study evaluated the health effects of PFAS exposure among populations living near industrial sites. Results indicated an increased incidence of thyroid disease and elevated cholesterol levels associated with higher serum concentrations of PFAS including Bis(3,...octacosafluoro...) hydrogen phosphate .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.